6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine
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Overview
Description
6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine is a heterocyclic compound that features a bromine atom, a cyclopropylmethoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(cyclopropylmethoxy)-2-nitropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted pyridines.
Reduction: Formation of 3-(cyclopropylmethoxy)-2-aminopyridine.
Oxidation: Formation of carbonyl derivatives.
Scientific Research Applications
6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological targets through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-pyridinecarboxaldehyde
- 6-Bromo-3-formylchromone
- 6-Bromoindirubin-3’-oxime
Uniqueness
6-Bromo-3-(cyclopropylmethoxy)-2-nitropyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities or material properties.
Properties
IUPAC Name |
6-bromo-3-(cyclopropylmethoxy)-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-8-4-3-7(9(11-8)12(13)14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPUSZQAVBMGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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